2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound belonging to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms and one oxygen atom in their structure. This compound is notable for its unique structural features, including the incorporation of thiophene rings, which enhance its electronic properties and make it suitable for various applications in scientific research, particularly in the fields of organic electronics and medicinal chemistry.
The compound is classified as an oxadiazole derivative and is synthesized from starting materials that include thiophene derivatives and hydrazides. The presence of the methylphenyl group contributes to its distinct chemical properties. Oxadiazoles are often utilized in drug development due to their bioisosteric properties, allowing them to replace ester and amide functionalities in drug-like molecules .
The synthesis of 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves a cyclization reaction. One common method uses thiophene-2,5-dicarboxylic acid hydrazide combined with phosphorus oxychloride as a dehydrating agent to facilitate the formation of the oxadiazole ring. The reaction conditions generally involve heating under reflux to promote cyclization .
Synthetic Route Example:
The molecular formula for 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is S. The structure features:
The arrangement of these groups contributes to the compound's electronic characteristics, making it valuable in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions:
These reactions allow for the modification of the compound's properties for specific applications.
The primary application of 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole lies in its role as a component in organic electronics. Its mechanism involves:
These properties make 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole a versatile compound for research and application .
The compound has several significant applications:
Research continues into expanding its applications across various fields by modifying its structure through chemical reactions to enhance efficacy or introduce new functionalities .
High-Throughput Screening (HTS) has proven instrumental in accelerating the discovery and optimization of 1,3,4-oxadiazole-based therapeutics, particularly targeting enzymes like Dengue virus RNA-dependent RNA polymerase (RdRp). Initial screening campaigns of chemical libraries, such as the French National Chemical Library, identified hit compounds like (2E)-N-(2-hydroxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide (IC₅₀ = 1.3 µM against DENV-2 RdRp). Medicinal chemistry-driven structural modifications yielded over 100 analogs, leading to optimized lead compounds featuring the 2-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,4-oxadiazole scaffold. These derivatives exhibited significantly enhanced potency, with EC₅₀ values ranging from 0.04 µM to 3.2 µM against clinical isolates of DENV 1-4, demonstrating the power of HTS in identifying critical structure-activity relationships (SAR) for antiviral activity [1].
Table 1: HTS-Guided Optimization of Oxadiazole-Based RdRp Inhibitors
Initial Hit/Lead Compound | IC₅₀ (RdRp Assay) | EC₅₀ (Cell-Based Replication) | Key Structural Features |
---|---|---|---|
Acrylamide Hit | 1.3 µM | >10 µM | Amide linker, nitro groups |
Optimized Oxadiazole Lead (e.g., 2) | <15 µM | 0.04 - 1.38 µM | 1,3,4-oxadiazole core, (E)-ethenyl linker |
Optimized Oxadiazole Lead (e.g., 3) | <15 µM | 0.4 - 3.2 µM | Halogenated phenyl, unsubstituted thiophene |
Microwave irradiation has revolutionized the synthesis of the 1,3,4-oxadiazole core, offering dramatic reductions in reaction times, improved yields, and enhanced purity compared to conventional thermal methods. The cyclodehydration of diacylhydrazide precursors to form 2,5-disubstituted-1,3,4-oxadiazoles is particularly efficient under microwave conditions. For derivatives like 2-(2-methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, this typically involves irradiating a mixture of the diacylhydrazide precursor and a cyclizing agent (e.g., POCl₃, P₂O₅, or polyphosphoric acid) at elevated temperatures (80–120 °C) for short durations (5–30 minutes). This method achieves yields exceeding 85% with minimal side-product formation. The rapid and uniform heating provided by microwave reactors facilitates cleaner reactions and is especially advantageous for constructing libraries of analogs, enabling rapid SAR exploration [1] [3].
Table 2: Microwave vs. Conventional Synthesis of 1,3,4-Oxadiazoles
Cyclization Method | Reagent | Temperature | Time | Typical Yield Range | Advantages |
---|---|---|---|---|---|
Microwave-Assisted | POCl₃, P₂O₅, PPA | 80-120 °C | 5-30 min | 80-95% | Rapid, high purity, energy-efficient |
Conventional Thermal | POCl₃, H₂SO₄, PPA | Reflux | 4-12 hours | 50-75% | Standard equipment, broader solvent choice |
The strategic replacement of metabolically labile amide (–CO–NH–) bonds with 1,3,4-oxadiazole rings represents a cornerstone in optimizing the pharmacokinetic profiles of lead compounds. This bioisosteric approach preserves the planar geometry and hydrogen-bonding potential of the amide group while significantly enhancing hydrolytic stability against esterases and amidases, reducing metabolic clearance, and improving membrane permeability. This transition was pivotal in the optimization of Dengue virus inhibitors, where initial acrylamide hits suffered from rapid in vivo degradation. Computational analyses confirm that the oxadiazole ring maintains similar dipole moments and electrostatic potential patterns to the amide bond. Crucially, the oxadiazole's increased aromatic character contributes to greater metabolic stability and oral bioavailability, making it indispensable for candidates like 2-(2-methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole intended for therapeutic use [2] [7].
Table 3: Impact of Amide-to-Oxadiazole Bioisosteric Replacement
Property | Amide Analog | 1,3,4-Oxadiazole Bioisostere | Pharmacological Advantage |
---|---|---|---|
Hydrolytic Stability | Low (Prone to enzymatic cleavage) | High | Reduced metabolic deactivation |
Metabolic Clearance | High | Moderate to Low | Improved half-life, sustained exposure |
Membrane Permeability | Variable | Generally Improved | Enhanced oral absorption |
Dipole Moment (Debye) | ~3.5 | ~4.0-4.5 | Maintains target binding interactions |
Aromatic Character | Non-aromatic | Aromatic heterocycle | Increased metabolic stability |
The bioactivity of 2-(2-methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is profoundly influenced by the substitution pattern on the thiophene ring. Regioselective functionalization at specific positions (C-3, C-4, C-5) of the thiophene moiety modulates electronic properties, lipophilicity, and steric fit within target binding pockets. SAR studies on related antiviral oxadiazoles revealed that bromo or phenyl substituents at the C-5 position of the thiophene ring significantly enhance inhibitory activity against viral polymerases like DENV RdRp. Conversely, small electron-withdrawing groups (e.g., halogens) at C-3 or C-4 are generally preferred over bulky substituents, which can cause steric clashes. Electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are key methods for achieving regiocontrolled thiophene functionalization, enabling precise modulation of the heterocycle's properties to optimize target engagement [1] [5].
Table 4: Influence of Thiophene Substitution on Biological Activity (Model: RdRp Inhibition)
Thiophene Substitution Pattern | Relative Activity | Key Electronic/Steric Effects |
---|---|---|
5-Bromo | +++ (Highest) | Increased lipophilicity, favorable halogen bonding |
5-Phenyl | ++ | Enhanced π-stacking, increased steric bulk |
4-Bromo | ++ | Moderate lipophilicity, minimal steric clash |
3-Bromo | + | Potential steric hindrance near linker |
Unsubstituted | + (Baseline) | Reference activity |
3,4-Dichloro | +/- (Variable) | Increased electron deficiency, potential toxicity |
Solid-phase parallel synthesis (SPPS) is a powerful strategy for rapidly generating diverse libraries of 1,3,4-oxadiazoles, including analogs of 2-(2-methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This approach involves anchoring a key synthetic intermediate (e.g., a hydrazide or functionalized carboxylic acid) to a polymeric resin (e.g., Wang, Rink amide, or (4-methoxyphenyl)-diisopropylsilylpropyl polystyrene) via a cleavable linker. Subsequent on-resin transformations—such as cyclodehydration to form the oxadiazole core, N-alkylation, acylation, sulfonylation, or palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)—introduce structural diversity at specific positions. After sequential diversification steps, the final compounds are cleaved from the support under mild conditions (e.g., TFA, HF/pyridine). SPPS facilitates high-throughput production (e.g., libraries exceeding 100 members) with simplified purification, enabling comprehensive SAR studies. This method has been successfully applied to synthesize benzopyran-oxadiazole hybrids and other complex heterocyclic arrays, demonstrating its utility for accessing drug-like chemical space around the oxadiazole scaffold [3] [7] [10].
Table 5: Solid-Phase Parallel Synthesis Protocol for Oxadiazole Libraries
Synthetic Step | Reagents/Conditions | Purpose | Typical Yield/Purity |
---|---|---|---|
Resin Loading | TfOH, 2,6-Lutidine, DCM, rt | Anchor building block to solid support | 0.8-1.0 mmol/g loading |
Oxadiazole Formation | POCl₃ reflux or microwave, PPA, 80-100°C | Cyclodehydration of diacylhydrazide | 80-90% conversion |
Diversification (e.g., R¹) | Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | Suzuki coupling at C-2 of oxadiazole | 85-95% purity (pre-cleavage) |
Diversification (e.g., R²) | Acid chlorides, DIPEA, DCM; Isocyanates | Acylation/ureation at aminomethyl group | >90% purity (pre-cleavage) |
Cleavage | HF/Pyridine, THF; TFA/DCM (95:5) | Release final compound from resin | 70-90% isolated yield, >85% purity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0